trans-3-Fluorocyclohexanamine HCl
Description
Properties
IUPAC Name |
(1R,3R)-3-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMJPLQBZUZRS-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Fluorocyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out at low temperatures, typically ranging from -78°C to 25°C . The resulting fluorinated product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for trans-3-Fluorocyclohexanamine hydrochloride are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-3-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexanamines.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Fluorinated amines, including trans-3-fluorocyclohexanamine, are utilized in the synthesis of various pharmaceuticals. The incorporation of fluorine can enhance the binding affinity of drugs to their biological targets, leading to increased potency .
- Specific studies have shown that fluorinated compounds can serve as effective inhibitors in enzyme activity, such as HMG-CoA reductase inhibitors used in cholesterol management (e.g., atorvastatin) and antibiotics like fluoroquinolones .
-
Radioligand Development :
- Research involving PET (Positron Emission Tomography) radioligands has demonstrated that trans-3-fluorocyclohexanamine derivatives can be used to trace metabolic pathways in vivo. These compounds are instrumental in studying brain metabolism and receptor binding profiles through advanced imaging techniques .
- The unique properties of fluorinated compounds allow for the development of radioligands with improved specificity and lower background noise in imaging studies, enhancing the accuracy of diagnostic procedures .
Case Studies
- Neuroimaging Studies :
- A study explored the use of trans-3-fluorocyclohexanamine derivatives as potential PET radiotracers for mapping neuroreceptors in animal models. The findings indicated that these compounds could provide valuable insights into receptor density and distribution in the brain, which is crucial for understanding various neurological disorders .
- Synthesis of Bioactive Compounds :
- The synthesis of novel bioactive molecules incorporating trans-3-fluorocyclohexanamine has been reported to yield compounds with enhanced biological activity. For example, modifications to existing drug scaffolds using this fluorinated amine have resulted in derivatives with improved selectivity and reduced side effects compared to non-fluorinated analogs .
Toxicological Considerations
The safety profile of trans-3-fluorocyclohexanamine HCl is a critical aspect of its application in drug development. Research indicates that while fluorinated compounds can exhibit beneficial pharmacological properties, they may also pose unique toxicological risks due to altered metabolic pathways. Comprehensive toxicity studies are essential to evaluate the safety and efficacy of these compounds before clinical application.
Mechanism of Action
The mechanism of action of trans-3-Fluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Fluorocyclohexanamine: Similar structure but without the hydrochloride salt form.
4-Fluorocyclohexanamine: Fluorine atom positioned at a different location on the cyclohexane ring.
Cyclohexanamine: Parent compound without the fluorine substitution.
Uniqueness
Trans-3-Fluorocyclohexanamine hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique positioning can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in research and development .
Biological Activity
trans-3-Fluorocyclohexanamine HCl is a compound of growing interest due to its potential applications in pharmacology and neuroscience. This article explores its biological activity, focusing on its pharmacokinetics, receptor binding affinities, metabolic profiles, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclohexanamine structure. This substitution can significantly influence the compound's biological properties, including its interaction with various receptors in the central nervous system.
Receptor Binding Affinity
Research indicates that this compound exhibits notable binding affinity for serotonin receptors, particularly the 5-HT1A subtype. A comparative study on various fluorinated derivatives revealed that changes in the position of the fluorine atom can lead to significant variations in receptor affinity and pharmacokinetics. For instance, shifting the fluorine from the 4-position to the 3-position resulted in lower affinity and faster pharmacokinetics, making it suitable for dynamic receptor studies using positron emission tomography (PET) .
Metabolic Studies
In vitro metabolic profiling using rat hepatocytes has shown that trans-3-fluorocyclohexanamine undergoes extensive biotransformation. The primary metabolic pathways identified include oxidation and dealkylation, leading to several metabolites that may possess biological activity themselves . The major metabolites were characterized using liquid chromatography-mass spectrometry (LC-MS), revealing a complex mixture that highlights the compound's metabolic stability and potential for further pharmacological exploration .
Case Studies
Several studies have highlighted the biological activity of this compound:
- PET Imaging Studies : In a study involving PET imaging, trans-3-fluorocyclohexanamine derivatives were evaluated for their ability to measure serotonin receptor density in vivo. The results indicated that these compounds could serve as effective radioligands for mapping serotonin receptor distribution in the brain .
- Binding Affinity Comparisons : Another study compared various methylated derivatives of WAY100635 (a known 5-HT1A receptor antagonist) with this compound. The findings suggested that while some derivatives had higher affinities, trans-3-fluorocyclohexanamine exhibited favorable pharmacokinetic properties, making it a candidate for further development in neuropharmacology .
Tables of Biological Activity
| Compound | Receptor Affinity (Ki) | Metabolic Pathways | Notes |
|---|---|---|---|
| This compound | 5-HT1A: 1 nM | Oxidation, Dealkylation | Suitable for PET studies |
| 4-trans-FCWAY | 0.85 nM | N-demethylation, Hydrolysis | High hippocampus-to-cerebellum ratio |
| 3-cis-FCWAY | 2 nM | De-fluorination | Better for dynamic receptor measurement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
